molecular formula C9H5F3N2O2 B6224460 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid CAS No. 2763776-09-4

1-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B6224460
CAS No.: 2763776-09-4
M. Wt: 230.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is unique due to its indazole core, which provides distinct chemical and biological properties. The combination of the indazole ring and the trifluoromethyl group enhances its stability, reactivity, and potential for biological activity .

Properties

CAS No.

2763776-09-4

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.